![molecular formula C17H9F3INOS2 B397469 (5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B397469.png)
(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of an iodophenyl group, a trifluoromethyl group, and a thiazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method involves the condensation of 4-iodobenzaldehyde with 3-(trifluoromethyl)aniline to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, (5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of both an iodophenyl and a trifluoromethyl group imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H9F3INOS2 |
|---|---|
Peso molecular |
491.3g/mol |
Nombre IUPAC |
(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9F3INOS2/c18-17(19,20)11-2-1-3-13(9-11)22-15(23)14(25-16(22)24)8-10-4-6-12(21)7-5-10/h1-9H/b14-8+ |
Clave InChI |
DJWOJOFPPWVWLY-RIYZIHGNSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)I)SC2=S)C(F)(F)F |
SMILES isomérico |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)I)/SC2=S)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)I)SC2=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


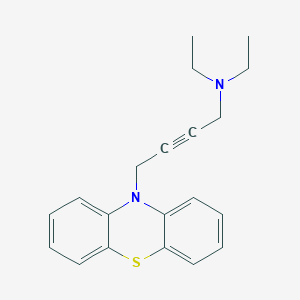
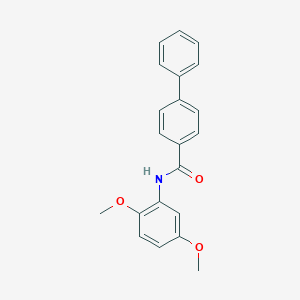
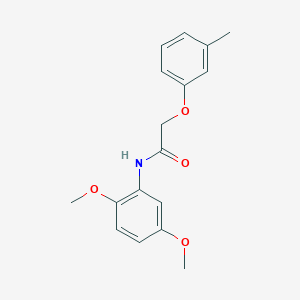
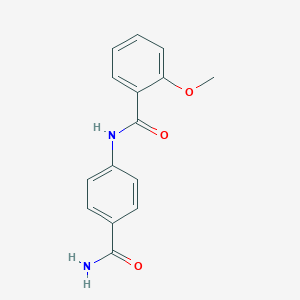
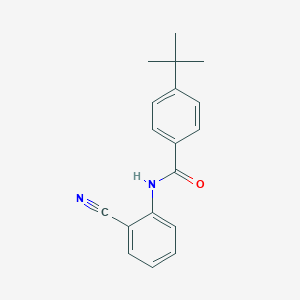
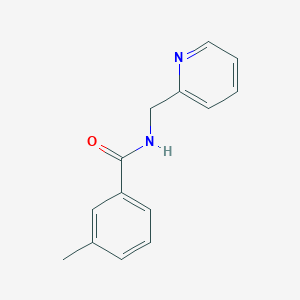
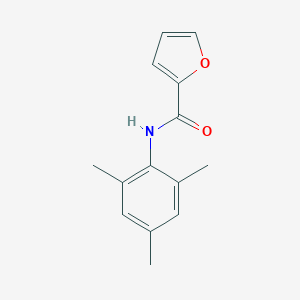
![2-(2-ethoxyphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B397398.png)
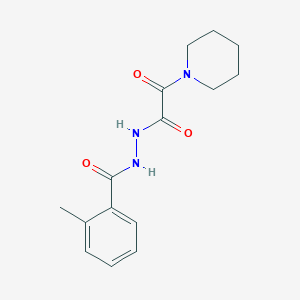
![2-(4-chlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B397404.png)
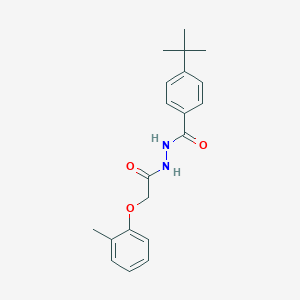
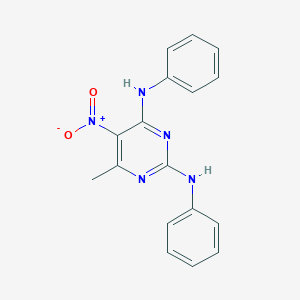
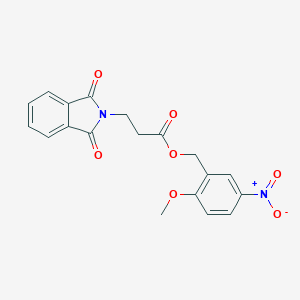
![2-{[(2-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B397409.png)
